benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride
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Overview
Description
Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include the reaction of benzyl chloroformate with (1r,3s)-3-amino-1-methylcyclobutanol under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are often carried out under specific conditions to ensure high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate, while reduction may produce this compound .
Scientific Research Applications
Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism by which benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride
- Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate
- Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate sulfate
Uniqueness
Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carbamate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2728726-65-4 |
---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.8 |
Purity |
95 |
Origin of Product |
United States |
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